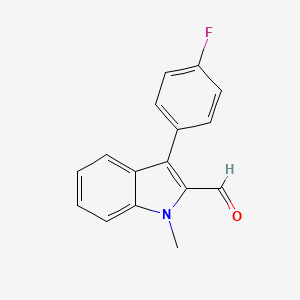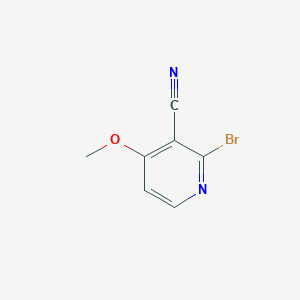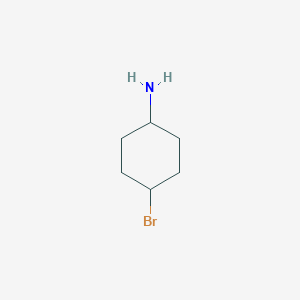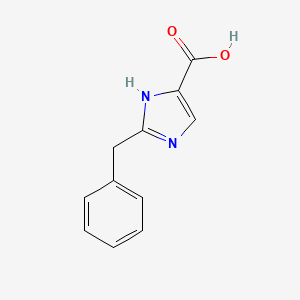
3-(Fluoromethyl)aniline
Vue d'ensemble
Description
3-(Fluoromethyl)aniline is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theoretical Structural Analysis
A theoretical study was conducted to compute the spectroscopic properties of aniline family, including 3-chloro-4-fluoro-aniline, revealing unique pharmaceutical importance. This research involved using quantum calculations, IR, UV-Visible spectrophotometry, Raman spectroscopy, and NMR to investigate structural and spectroscopic properties. Such computational strategies are beneficial for predicting complex aniline precursors, including those containing chlorine and fluorine atoms, offering pathways for understanding aniline family spectroscopy properties (Aziz, Nadeem, & Anwar, 2018).
Vibrational Analysis for NLO Materials
Research into 4-chloro-3-(trifluoromethyl)aniline and similar compounds, including 3-(fluoromethyl)aniline, demonstrated their potential as nonlinear optical (NLO) materials. This study involved experimental vibrational analysis and theoretical density functional theory computations, highlighting the impacts of substituent positions on vibrational spectra and their implications for NLO applications (Revathi et al., 2017).
Antiproliferative Activity Studies
A study on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, based on 3,5-di-tert-butyl-2-hydroxybenzaldehyde and F, CF3-substituted anilines (including 2-fluoro-3-(trifluromethyl)aniline), focused on their structural characterization, redox-reactivity, and antiproliferative activities. This research provides insights into the medical applications of such compounds, particularly in cancer research (Kasumov, Şahin, & Aktas, 2016).
Corrosion Inhibition Properties
Aniline derivatives, including 2-fluoroaniline which is structurally similar to this compound, were studied for their potential as copper corrosion inhibitors. This research involved potentiodynamic polarization and electrochemical impedance spectroscopy measurements, contributing to the understanding of the correlation between molecular structure and inhibition efficiencies in materials science (Khaled & Hackerman, 2004).
Synthesis and Characterization of Polymer Derivatives
The chemical oxidative polymerization methods used to synthesize polyaniline, poly(3-fluoroaniline), and their derivatives highlight the relevance of 3-fluoroaniline in producing materials with improved solubility, thermal stability, and electrical characteristics. Such research is vital for advancing polymer science and engineering applications (Waware et al., 2018).
Safety and Hazards
When handling 3-(Fluoromethyl)aniline, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye/face protection are also advised . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Mécanisme D'action
Target of Action
3-(Fluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2 It has been suggested that it may interact withLysozyme , a type of enzyme that damages bacterial cell walls .
Mode of Action
Fluorine’s unique physicochemical properties, such as its small size and high electronegativity, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It is known that fluorinated drugs can be metabolized by microorganisms, leading to the formation of various metabolites
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond can confer stability to fluorinated drugs, suggesting that this compound may be resistant to metabolic degradation .
Result of Action
It is known that the introduction of a fluorine atom or fluorine-containing functional group into a molecule can significantly alter its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
3-(Fluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies, indicating the importance of dose optimization for its safe use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in other metabolic reactions, influencing metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported by amino acid transporters, such as LAT1, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence their activity . The localization of this compound is often directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell.
Propriétés
IUPAC Name |
3-(fluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDSQJAWPPBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-46-2 | |
| Record name | 3-fluoromethyl aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


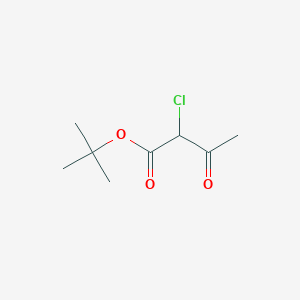

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)
